Calcium 2-keto-D-gluconate
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Overview
Description
Mechanism of Action
Target of Action
Calcium 2-keto-D-gluconate, a highly soluble calcium salt , primarily targets the regulation of nerve and muscle performance via action potential threshold regulation . It also plays a crucial role in maintaining calcium balance and preventing bone loss when taken orally .
Mode of Action
This compound interacts with its targets by providing a source of calcium ions. In the case of hydrogen fluoride exposures, it complexes free fluoride ions to prevent or reduce toxicity . Additionally, it helps correct fluoride-induced hypocalcemia .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is metabolized through two pathways leading to D-gluconate as a common intermediate: via 2-keto-D-gluconate, and via 2-keto-L-gulonate, L-idonate, and 5-keto-D-gluconate . This compound is also involved in the direct oxidation route of D-glucose to D-gluconate, the pentose cycle pathway, and a possible Embden-Meyerhof-Parnas pathway .
Pharmacokinetics
It is known that the relative oral bioavailability of calcium from calcium glucoheptonate, a highly soluble calcium salt containing 82% of elemental calcium, is high compared to that of calcium carbonate . More research is needed to fully understand the ADME properties of this compound.
Result of Action
The result of this compound’s action is the maintenance of normal nerve, muscle, and cardiac function . It also helps maintain calcium balance and prevent bone loss . In the context of hydrogen fluoride exposures, it acts to prevent or reduce toxicity and correct hypocalcemia .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the provision of sufficient oxygen can enhance the positive effect of gene overexpression on 2-keto-D-gluconic acid production . Furthermore, the addition of a hydrogen donor such as D-glucose is essential for its production .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium 2-keto-D-gluconate can be synthesized through the microbial oxidation of D-glucose using bacterial strains such as Pseudomonas. The oxidation process involves the conversion of D-glucose to 2-keto-D-gluconic acid, which is then isolated by direct crystallization of the calcium salt .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation. Gluconobacter strains are often employed for this purpose due to their ability to perform incomplete oxidation of various sugars and alcohols. The fermentation process is optimized to enhance the yield of 2-keto-D-gluconic acid, which is subsequently converted to its calcium salt .
Chemical Reactions Analysis
Types of Reactions
Calcium 2-keto-D-gluconate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Reduction: The compound can be reduced using specific reducing agents to yield different derivatives.
Substitution: Substitution reactions can occur in the presence of suitable nucleophiles, leading to the formation of various substituted derivatives.
Major Products Formed
The major products formed from these reactions include 2-keto-D-gluconic acid, 5-keto-D-gluconic acid, and other substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Calcium 2-keto-D-gluconate has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Calcium gluconate: Another calcium salt used for calcium supplementation and in medical treatments.
2-keto-D-gluconic acid: The parent compound of calcium 2-keto-D-gluconate, used in similar applications.
5-keto-D-gluconic acid: A derivative of 2-keto-D-gluconic acid with distinct chemical properties and applications.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and biological processes. Its ability to act as a calcium ion source and its involvement in glucose metabolism pathways make it particularly valuable in both scientific research and industrial applications .
Properties
Calcium is essential for the functional integrity of the nervous, muscular, and skeletal systems. It plays a role in normal cardiac function, renal function, respiration, blood coagulation, and cell membrane and capillary permeability. Also, calcium helps to regulate the release and storage of neurotransmitters and hormones, the uptake and binding of amino acids, absorption of vitamin B 12, and gastrin secretion. The major fraction (99%) of calcium is in the skeletal structure primarily as hydroxyapatite, Ca 10(PO 4) 6(OH) 2; small amounts of calcium carbonate and amorphous calcium phosphates are also present. The calcium of bone is in a constant exchange with the calcium of plasma. Since the metabolic functions of calcium are essential for life, when there is a disturbance in the calcium balance because of dietary deficiency or other causes, the stores of calcium in bone may be depleted to fill the body's more acute needs. Therefore, on a chronic basis, normal mineralization of bone depends on adequate amounts of total body calcium. | |
CAS No. |
3470-37-9 |
Molecular Formula |
C12H18CaO14 |
Molecular Weight |
426.34 g/mol |
IUPAC Name |
calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate |
InChI |
InChI=1S/2C6H10O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-4,7-10H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+;/m11./s1 |
InChI Key |
NNLOHLDVJGPUFR-JQTJLMCZSA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.[Ca+2] |
SMILES |
C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.[Ca+2] |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.[Ca+2] |
Color/Form |
Crystals, granules, or powder |
density |
0.30-0.65 g/cm³ |
melting_point |
120 °C 178 °C |
physical_description |
Odourless, white crystalline granules or powder, stable in air Odorless solid; Soluble in water; [HSDB] White powder; [Sigma-Aldrich MSDS] WHITE SOLID IN VARIOUS FORMS. |
solubility |
Soluble in water, insoluble in ethanol Slowly soluble in 5 parts boiling water; insoluble in alc or other organic solvents. Slowly soluble in 30 parts cold, about 5 parts boiling water Insoluble in acetic acid Sol in water 3.3 g/100 cc at 15 °C In water, 3.33X10+4 mg/L at 25 °C Solubility in water, g/100ml at 25 °C: 3.5 (moderate) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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